InChI=1S/C16H23NO.ClH/c1-16(2,3)14-6-4-12(5-7-14)15(18)13-8-10-17-11-9-13;/h4-7,13,17H,8-11H2,1-3H3;1H . The Canonical SMILES representation is CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCNCC2.Cl .
The compound (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by its unique molecular structure that combines a piperidine ring with a phenyl group substituted by a tert-butyl group and a ketone functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific investigations.
This compound can be classified under the category of ketones due to the presence of the carbonyl group (C=O) in its structure. The piperidine moiety indicates that it is also part of the heterocyclic compounds class. The hydrochloride form suggests that it is often utilized in pharmaceutical formulations, where the salt form is preferred for improved bioavailability.
The synthesis of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride typically involves several key steps:
The molecular structure of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride can be represented as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions.
The compound can participate in various chemical reactions, including:
The mechanism of action for (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride primarily relates to its potential pharmacological effects. While specific studies on this compound may be limited, compounds with similar structures often act as:
Understanding these mechanisms requires further biochemical studies to elucidate specific interactions at the molecular level.
The physical and chemical properties of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride are essential for its application:
These properties are crucial for determining appropriate handling procedures and potential applications in drug development.
(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride has potential applications in several areas:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5